4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one
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Overview
Description
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a pentanone chain substituted with a methyl group at the 4-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one typically involves the reaction of 4-methylpyridine with a suitable alkylating agent under controlled conditions . One common method involves the use of 4-methylpyridine and 4-methylpentanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Substitution: The methyl groups on the pyridine ring and the pentanone chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP)
Uniqueness
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one is unique due to its specific substitution pattern on the pyridine ring and the pentanone chain . This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-methyl-1-(4-methylpyridin-3-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)4-5-12(14)11-8-13-7-6-10(11)3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXYZABTXYHYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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